![molecular formula C10H9BrO3 B1601567 Ethyl 2-(2-bromophenyl)-2-oxoacetate CAS No. 62123-82-4](/img/structure/B1601567.png)
Ethyl 2-(2-bromophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-bromophenyl)-2-oxoacetate, also known as ethyl 2-bromo-2-phenylacetate, is a chemical compound that belongs to the class of aryl ketones. This compound has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Ethyl 2-(2-bromophenyl)-2-oxoacetate is a complex organic compoundBrominated compounds like this are often used in organic synthesis, particularly in carbon-carbon bond-forming reactions .
Mode of Action
Brominated compounds are often involved in nucleophilic substitution reactions . In such reactions, a bromine atom in the molecule is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond.
Biochemical Pathways
Brominated compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions.
Pharmacokinetics
Ethyl 2-(2-bromophenyl)-2-oxoacetate has a molecular weight of 242.11 , which could influence its absorption and distribution in the body.
Result of Action
The compound’s bromine atom makes it a potential electrophile, meaning it could participate in reactions with nucleophiles, leading to the formation of new covalent bonds .
Advantages and Limitations for Lab Experiments
Ethyl 2-(2-bromophenyl)-2-oxoacetate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It can be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. However, it has several limitations. It exhibits moderate toxicity towards various organisms, which can limit its use in certain experiments. It is also not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on Ethyl 2-(2-bromophenyl)-2-oxoacetate. One area of research could be the development of new synthetic routes for the compound. Another area of research could be the investigation of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the toxicity of the compound could be further studied to determine its potential environmental impact.
Scientific Research Applications
Ethyl 2-(2-bromophenyl)-2-oxoacetate has found various applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. For example, it is used in the synthesis of anti-inflammatory drugs such as ibuprofen and naproxen. It is also used in the synthesis of insecticides and herbicides.
properties
IUPAC Name |
ethyl 2-(2-bromophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUHAMLUWOLQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482540 | |
Record name | Ethyl 2-(2-bromophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromophenyl)-2-oxoacetate | |
CAS RN |
62123-82-4 | |
Record name | Ethyl 2-(2-bromophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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